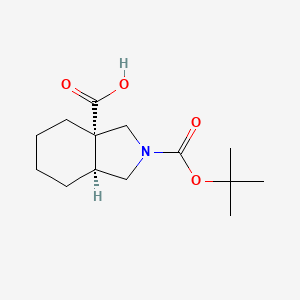

rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid

Description

rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid (CAS: 2307777-62-2; molecular formula: C₁₄H₂₃NO₄) is a bicyclic compound featuring an octahydroisoindole core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. Its stereochemistry (rel-3aS,7aS) is critical for its physicochemical properties and applications in medicinal chemistry, particularly as a precursor for chiral building blocks or protease inhibitors . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic modifications .

Properties

IUPAC Name |

(3aS,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOAYZUYWUARHZ-QMTHXVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCCC2(C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@]2(C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization

Phthalonitriles serve as precursors for isoindole frameworks. Patent WO2008016085A1 details the reduction of phthalonitriles using catalytic hydrogenation in the presence of Lewis acids (e.g., ZnCl₂ or BF₃) and protic acids (e.g., acetic acid). The reaction proceeds via intermediate imine formation, followed by cyclization:

Reaction Conditions :

Post-Reduction Functionalization

The tert-butoxycarbonyl (Boc) group is introduced via nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, Et₃N). Stereochemical integrity is maintained by conducting the reaction at 0–25°C.

Intramolecular Diels-Alder (IMDAV) Cycloaddition

A three-component reaction (3CR) reported in J. Org. Chem. (2023) enables the synthesis of partially saturated isoindole derivatives. Starting from cinnamic amines, maleimides, and maleic anhydride, the IMDAV reaction forms the bicyclic core with five contiguous stereocenters:

Key Steps :

-

N-Acylation : Maleic anhydride reacts with cinnamic amine to form a dienophile.

-

Cycloaddition : Intramolecular [4+2] cyclization generates the isoindole scaffold.

-

Alder-Ene Reaction : Maleimide traps the intermediate, yielding the final product.

Optimized Conditions :

Asymmetric Lithiation-Trapping of N-Boc Heterocycles

Chiral Auxiliary Approach

Coldham and O’Brien’s method employs s-BuLi/(–)-sparteine for enantioselective α-lithiation of N-Boc pyrrolidine, followed by trapping with CO₂ to install the carboxylic acid moiety:

Procedure :

-

Lithiation: N-Boc pyrrolidine + s-BuLi/(–)-sparteine in THF at –78°C.

-

Trapping: Quench with gaseous CO₂, then acid hydrolysis.

-

Boc Protection: Boc₂O, DMAP, CH₂Cl₂.

Two-Ligand Catalytic System

A modified protocol uses catalytic (–)-sparteine (0.2 equiv) and di-i-Pr bispidine (1.2 equiv) to reduce ligand loading while maintaining stereocontrol (er: 90:10–96:4).

Palladium-Catalyzed Aminocarbonylation

Patent WO2020114482A1 describes a palladium-mediated route for constructing the isoindole ring. o-Iodobenzoate derivatives undergo aminocarbonylation with tert-butylamine under CO atmosphere:

Conditions :

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: dppp (20 mol%)

-

Base: Cs₂CO₃

-

Solvent: Toluene, 95°C, 24 h

Ring-Closing Metathesis (RCM)

Acyclic diene precursors containing Boc-protected amines undergo RCM using Grubbs II catalyst:

Example :

-

Substrate: N-Boc-diallylglycine ester

-

Catalyst: Grubbs II (5 mol%)

-

Solvent: CH₂Cl₂, reflux, 6 h

-

Yield: 65%

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic octahydroisoindole-3a-carboxylic acid is resolved using a Chiralpak IA column (hexane/i-PrOH/TFA = 90:10:0.1).

Diastereomeric Salt Formation

Treatment with (1S)-(+)-10-camphorsulfonic acid in EtOH yields the rel-(3aS,7aS) diastereomer as a crystalline salt:

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as:

- Anticancer Agents: Research indicates that derivatives of this compound can inhibit tumor growth through specific molecular pathways.

- Antimicrobial Agents: The compound has been explored for its efficacy against various bacterial strains, making it a candidate for antibiotic development.

Case Study: Anticancer Activity

A study demonstrated that a derivative of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for further drug development.

Organic Synthesis

This compound is utilized in the synthesis of complex organic molecules due to its ability to undergo various chemical transformations. It can be used as:

- Building Block: In the construction of more complex structures, particularly in the synthesis of alkaloids and other nitrogen-containing compounds.

Data Table: Chemical Transformations

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrolysis | Aqueous acid | 85 | |

| Reduction | LiAlH4 | 90 | |

| Coupling with Aromatics | Pd/C catalyst | 75 |

Material Science

The compound's properties allow it to be explored in material science, particularly in the development of polymers and coatings. Its functional groups enable:

- Modification of Polymer Chains: Enhancing mechanical properties and thermal stability.

Case Study: Polymer Applications

Research has shown that incorporating this compound into polymer matrices improves their resistance to degradation and enhances their mechanical properties.

Mechanism of Action

The mechanism of action of rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibiting enzyme activity to altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Isoindole Derivatives with Boc Protection

- rel-(3aR,7aS)-2-(4-Bromobutyl)hexahydro-1H-isoindole-1,3(2H)-dione (CAS: 164519-76-0):

This derivative replaces the carboxylic acid with a bromobutyl side chain and introduces a dione moiety. The bromine enhances reactivity for nucleophilic substitutions, making it useful in cross-coupling reactions. However, the absence of a carboxylic acid limits its utility in peptide coupling . - rac-(3aS,4R,7aS)-2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic Acid (CAS: 1251021-43-8):

This racemic mixture differs in stereochemistry (4R vs. 3aS/7aS) and substitution position. The altered stereocenter reduces enantioselectivity in chiral synthesis compared to the rel-(3aS,7aS) form .

Hydroisoindole Carboxylates with Varied Functional Groups

- rel-(3aS,7aR)-2-[2-(3,4-Dimethoxyphenyl)-ethyl]-1,3-dioxo-octahydro-isoindole-3a-carboxylic Acid Methyl Ester (CAS: 501085-21-8):

The 3,4-dimethoxyphenyl ethyl group introduces aromaticity and lipophilicity, enhancing binding to hydrophobic enzyme pockets. The methyl ester at the carboxylic acid position increases cell permeability but requires hydrolysis for bioactivity . - rel-Methyl (3aS,7aS)-2-Benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate (CAS: 2696257-58-4):

This compound substitutes the isoindole core with a pyrrolopyridine system. The tosyl group facilitates crystallinity, while the benzyl moiety impacts steric hindrance in catalytic reactions .

Chiral Building Blocks with Amino Substituents

- (3aR,4R,7aS)-tert-Butyl 4-(tert-Butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate (CAS: 1251001-17-8): The Boc-protected amino group at the 4-position enables its use in peptide backbone modifications. However, the lack of a carboxylic acid limits direct conjugation compared to the target compound .

Data Table: Key Structural and Functional Comparisons

Biological Activity

rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid, also known by its CAS number 2307777-62-2, is a compound that has garnered attention for its potential biological activities. This article reviews its structural properties, synthesis methods, and biological activities, particularly focusing on antimicrobial and anticancer properties.

- Molecular Formula : C₁₄H₂₃NO₄

- Molecular Weight : 269 Da

- LogP : 2.22 (indicating moderate lipophilicity)

- Polar Surface Area : 67 Ų

These properties are significant as they influence the compound's ability to interact with biological membranes and its overall bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler isoindole derivatives. The tert-butoxycarbonyl (Boc) protection group is commonly used to enhance stability during synthesis.

Anticancer Activity

Recent studies have highlighted the potential of isoindole derivatives in cancer therapy:

- Heparanase Inhibition : Isoindole-based compounds have been identified as inhibitors of heparanase, an enzyme implicated in cancer metastasis. Some derivatives showed IC50 values in the low micromolar range, suggesting their potential as therapeutic agents .

- Anti-Angiogenic Effects : Compounds that inhibit heparanase also exhibit anti-angiogenic properties, which can be beneficial in cancer treatment by preventing tumor blood supply .

Study 1: Antimycobacterial Activity

A study investigating various isoindole derivatives found that certain compounds displayed significant antitubercular activity. The study measured the Minimum Inhibitory Concentration (MIC) and reported that compounds with higher lipophilicity correlated with increased antimicrobial efficacy .

| Compound | MIC (µg/mL) | % Inhibition |

|---|---|---|

| Compound A | 12 | 72% |

| Compound B | 25 | 55% |

| rel-(3aS,7aS) | TBD | TBD |

Study 2: Heparanase Inhibition

In another study focusing on heparanase inhibitors, several isoindole derivatives were tested for their ability to inhibit this enzyme. The results indicated that modifications to the isoindole structure could significantly enhance inhibitory potency.

| Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Compound X | 200 | >100 |

| Compound Y | 500 | >100 |

| rel-(3aS,7aS) | TBD | TBD |

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Researchers must use nitrile or neoprene gloves and ensure no skin contact during handling. Respiratory protection is mandatory: P95 (US) or P1 (EU) particle filters for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher concentrations. Full chemical protective clothing is required to minimize exposure risks . Emergency procedures include immediate decontamination of affected skin/eyes and consultation with a physician .

Q. Which spectroscopic methods are optimal for verifying the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be prioritized to confirm stereochemistry and functional groups, as the compound’s InChI key and molecular formula are available in PubChem . High-resolution mass spectrometry (HRMS) can validate molecular weight, while infrared (IR) spectroscopy identifies carbonyl (Boc group) and carboxylic acid vibrations .

Q. What storage conditions ensure long-term stability?

Store in a cool (2–8°C), dry environment, sealed under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group. Avoid contact with strong acids/bases or oxidizing agents, which may trigger decomposition .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations can model transition states to predict reaction pathways. For example, the Boc group’s steric effects and the isoindole ring’s electronic profile influence nucleophilic attack sites. Molecular dynamics simulations may further assess solvent interactions .

Q. What experimental approaches resolve contradictions in reported toxicity data?

Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to address data gaps. Cross-reference Safety Data Sheets (SDS) from multiple vendors, prioritizing those with GHS classifications (e.g., H302 for oral toxicity). Precautionary measures, such as fume hood use and rigorous PPE, are essential when toxicity data is conflicting or unavailable .

Q. How can thermal stability and decomposition products be systematically analyzed?

Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) identifies decomposition temperatures and exothermic events. Gas chromatography-mass spectrometry (GC-MS) of evolved gases during pyrolysis detects volatile byproducts like CO₂ (from Boc cleavage) or isoindole derivatives .

Q. What strategies optimize purification of synthetic intermediates derived from this compound?

Use reverse-phase flash chromatography (C18 column) with acetonitrile/water gradients to separate polar byproducts. For enantiomeric resolution, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are effective. Recrystallization in tert-butyl methyl ether (MTBE) or ethyl acetate/hexane mixtures improves crystalline purity .

Q. How can reaction intermediates be tracked in multi-step syntheses using this compound?

Employ LC-MS with electrospray ionization (ESI) for real-time monitoring of intermediates. Quench aliquots at timed intervals and analyze via thin-layer chromatography (TLC) using UV-active stains. For stereochemical confirmation, X-ray crystallography or circular dichroism (CD) spectroscopy is recommended .

Methodological Notes

- Contradictory Data : Always validate safety and physicochemical data across multiple SDS and peer-reviewed studies. For example, while some SDS report acute toxicity (H302), others lack classification, necessitating conservative risk assessments .

- Stereochemical Analysis : The compound’s rel-(3aS,7aS) configuration requires chiral HPLC or NOESY NMR to distinguish diastereomers during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.